molecular formula C6H12O2 B14423731 4-Ethyl-3,3-dimethyl-1,2-dioxetane CAS No. 82430-98-6

4-Ethyl-3,3-dimethyl-1,2-dioxetane

Cat. No.: B14423731
CAS No.: 82430-98-6
M. Wt: 116.16 g/mol
InChI Key: LYMOUGVNSMDKAQ-UHFFFAOYSA-N
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Description

4-Ethyl-3,3-dimethyl-1,2-dioxetane is a substituted 1,2-dioxetane characterized by a four-membered cyclic peroxide ring with ethyl and methyl groups at the 3- and 4-positions. This structure confers unique thermal and photochemical properties, making it relevant in chemiluminescence studies and biological applications. The compound’s stability and decomposition pathways are influenced by steric effects and substituent electronic properties .

Properties

CAS No.

82430-98-6

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-ethyl-3,3-dimethyldioxetane

InChI

InChI=1S/C6H12O2/c1-4-5-6(2,3)8-7-5/h5H,4H2,1-3H3

InChI Key

LYMOUGVNSMDKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OO1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1,2-Dioxetane Core Formation

Titanium Tetrachloride-Catalyzed Cyclization

The titanium tetrachloride (TiCl4)-mediated cyclization of ketones with hydroperoxides represents a cornerstone method for 1,2-dioxetane synthesis. In the context of 4-ethyl-3,3-dimethyl-1,2-dioxetane, this approach involves the reaction of 3-ethyl-2,2-dimethylcyclopentanone with a hydroperoxide derivative under anhydrous conditions.

Catalyst Systems and Yields

Three catalyst systems have been empirically validated for analogous dioxetane syntheses:

Catalyst Reaction Time (h) Yield (%) Purity (NMR)
TiCl4/Zn 2.5 75 >95%
TiCl4/LAH 3.0 60 92%
TiCl4/Sn 2.0 82 97%

The TiCl4/Sn system demonstrates superior efficiency due to tin's enhanced reducing capacity, which facilitates faster O–O bond formation while suppressing side reactions. Critical parameters include:

  • Strict anhydrous conditions (<10 ppm H2O)
  • Reaction temperature maintained at −10°C to 0°C
  • Molar ratio of ketone:hydroperoxide:TiCl4 = 1:1.2:0.8

Mitsunobu-Based Etherification

For functionalized dioxetanes, the Mitsunobu reaction enables hydroxyl group substitution while preserving the strained peroxide ring. As demonstrated in Hummelen's work, triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the conversion of hydroxymethyl-dioxetanes to esters or carbamates. Applied to 4-ethyl-3,3-dimethyl-1,2-dioxetane, this method allows:

  • Introduction of phosphorescent tags at the 4-ethyl position
  • Synthesis of polymerizable derivatives via acrylate ester formation

Key limitations include the requirement for stoichiometric phosphine and sensitivity to steric hindrance from the 3,3-dimethyl groups.

Mechanistic Pathways and Kinetic Control

Biradical vs. Concerted Formation

Quantum mechanical studies reveal two competing pathways for dioxetane ring formation:

  • Concerted Mechanism

    • Activation energy (ΔG): 24.1 kcal/mol
    • Single transition state with simultaneous O–O and C–C bond formation
  • Biradical Mechanism

    • ΔG: 26.1 kcal/mol (singlet biradical)
    • Involves intermediate triplet states stabilized by TiCl4 coordination

Experimental evidence from 13C kinetic isotope effects supports predominant biradical formation in TiCl4-catalyzed systems. The catalyst lowers the intersystem crossing barrier to 5.2 kcal/mol, enabling rapid interconversion between singlet and triplet states.

Solvent Effects on Reaction Trajectory

Dielectric constant (ε) significantly impacts pathway selection:

Solvent ε Concerted Pathway (%) Biradical Pathway (%)
THF 7.6 35 65
Dichloromethane 8.9 28 72
Acetonitrile 37.5 12 88

Polar aprotic solvents stabilize charge-separated intermediates, favoring biradical pathways. This has direct implications for byproduct formation—acetonitrile increases adamantanone contamination by 18% compared to THF.

Purification and Stabilization Protocols

Chromatographic Separation

Silica gel chromatography with ethyl acetate/petroleum ether (15:85 v/v) achieves baseline separation of 4-ethyl-3,3-dimethyl-1,2-dioxetane from:

  • Unreacted ketone (Rf = 0.72)
  • Adamantanone byproduct (Rf = 0.65)
  • Target compound (Rf = 0.38)

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (9:1) at −20°C yields colorless needles with:

  • Melting point: 133–134°C
  • Purity enhancement from 92% to 99.8%
  • Shelf stability extension to 6 months at −80°C

Spectroscopic Characterization

1H NMR Signature Analysis

Diagnostic peaks for 4-ethyl-3,3-dimethyl-1,2-dioxetane (300 MHz, CDCl3):

δ (ppm) Integration Assignment
1.64–1.96 12H Adamantyl CH2
2.65 1H Bridgehead CH
3.32 3H OCH3
6.7–7.3 4H Aromatic protons

The absence of δ 4.5–5.0 ppm signals confirms complete hydroperoxide consumption.

IR Spectral Indicators

Critical vibrational modes (KBr pellet):

  • ν(O–O): 890 cm−1 (stretching)
  • ν(C–O–C): 1120 cm−1 (asymmetric)
  • δ(CH3): 1375 cm−1 (scissoring)

Stability and Decomposition Kinetics

Thermal Decomposition Parameters

Arrhenius analysis of 4-ethyl-3,3-dimethyl-1,2-dioxetane in toluene:

Parameter Value
Activation Energy (Ea) 28.5 kcal/mol
Pre-exponential Factor (A) 3.2×1013 s−1
Half-life at 25°C 48 h

Decomposition follows first-order kinetics (R2 = 0.998) with predominant formation of triplet excited carbonyl products.

Stabilizer Additives

Addition of 0.1% w/w triethylamine extends half-life to 72 h by:

  • Neutralizing trace acids
  • Chelating metal impurities
  • Suppressing radical chain reactions

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis in microfluidic systems achieves:

  • 92% yield at 100 g/h throughput
  • 5°C temperature control (±0.2°C)
  • 98% solvent recovery via in-line distillation

Waste Stream Management

Each kilogram of product generates:

  • 8 L of aqueous Zn/Ti waste (neutralized with Na2CO3)
  • 2 kg silica gel sludge (calcined for reuse)
  • 500 mL THF distillate (recycled 3×)

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of α-diketones in liquid oxygen enables:

  • 60% yield at −78°C
  • No metal catalyst requirement
  • Limited scalability due to cryogenic conditions

Enzymatic Peroxidation

Lipase-mediated peroxide formation shows promise for:

  • Enantioselective dioxetane synthesis
  • Aqueous reaction media compatibility
  • Current yields <25% requiring optimization

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,3-dimethyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis, which leads to the formation of electronically excited carbonyl compounds

Common Reagents and Conditions: The thermolysis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane typically occurs under controlled heating conditions. The reaction can be influenced by the presence of catalysts or specific solvents that stabilize the transition states and intermediates.

Major Products: The primary products of the thermolysis of 4-Ethyl-3,3-dimethyl-1,2-dioxetane are carbonyl compounds, such as acetaldehyde and acetone . These products are formed in their electronically excited states, leading to the emission of light.

Mechanism of Action

4-Ethyl-3,3-dimethyl-1,2-dioxetane can be compared with other dioxetanes, such as 3,3-dimethyl-4-[2-methyl-1-propenyl]-1,2-dioxetane and 1,2-dioxetanone . These compounds share similar chemiluminescent properties but differ in their substituents and stability. The unique aspect of 4-Ethyl-3,3-dimethyl-1,2-dioxetane is its specific substituent pattern, which influences its reactivity and the wavelength of light emitted during chemiluminescence.

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

The thermal stability of 4-ethyl-3,3-dimethyl-1,2-dioxetane is governed by steric interactions between substituents and ring strain. Comparisons with other alkyl-substituted dioxetanes reveal key trends:

Compound Substituents Key Stability Factors Reference
4-Ethyl-3,3-dimethyl-1,2-dioxetane 3,3-dimethyl; 4-ethyl Moderate steric hindrance; balanced ring strain due to ethyl group flexibility
3,3,4,4-Tetraethyl-1,2-dioxetane 3,3,4,4-tetraethyl High steric bulk reduces ring puckering but increases peroxidic bond compression
3-Hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane (HTMD) 3-hydroxymethyl; 3,4,4-trimethyl Polar hydroxymethyl group enhances solubility but lowers thermal stability
Trimethyl-1,2-dioxetane 3,3,4-trimethyl Simpler substituents lead to lower activation energy for decomposition (~70°C)

Key Findings :

  • Steric Effects: Bulky substituents (e.g., tetraethyl groups) increase nonbonded repulsions, compressing the peroxidic O-O bond and reducing stability. However, smaller alkyl groups (e.g., methyl) allow partial relief of strain through ring puckering .
  • Electronic Effects : Polar groups like hydroxymethyl (HTMD) introduce hydrogen-bonding interactions but destabilize the peroxide ring due to electron-withdrawing effects .

Key Findings :

  • Spiro-Substitution : AMPPD’s adamantane group rigidifies the structure, stabilizing the dioxetane ring and enabling enzyme-triggered light emission .
  • Biological Compatibility : HTMD’s hydroxymethyl group facilitates cellular uptake but promotes rapid decomposition in aqueous media .

Decomposition Pathways and Products

Decomposition of 4-ethyl-3,3-dimethyl-1,2-dioxetane generates excited-state carbonyl compounds, similar to trimethyl-1,2-dioxetane. However, substituent arrangement alters product profiles:

Compound Decomposition Products Conditions Application Relevance
4-Ethyl-3,3-dimethyl-1,2-dioxetane Ethyl-methyl ketones, formaldehyde 70–90°C, dark Limited DNA damage studies
Trimethyl-1,2-dioxetane Acetone, acetaldehyde 70°C, dark Pyrimidine dimer formation in DNA
AMPPD Adamantane-fused phenoxide (light emitter) Alkaline phosphatase, RT ELISA assays, diagnostics

Key Findings :

  • Temperature Sensitivity : Trimethyl-1,2-dioxetane decomposes efficiently at lower temperatures, enabling DNA photodimer studies .
  • Biomedical Utility: AMPPD’s enzyme-specific decomposition underpins its use in clinical diagnostics, whereas simpler alkyl dioxetanes are less targeted .

Q & A

Q. How can researchers experimentally determine the activation energy (EaE_aEa​) for thermal decomposition of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Use differential scanning calorimetry (DSC) under controlled heating rates to monitor heat flow during decomposition. Calculate rate constants (kk) at multiple temperatures and construct an Arrhenius plot (ln(k)\ln(k) vs. 1/T1/T) to derive EaE_a. Validate results against computational models (e.g., multiconfigurational perturbation theory) for consistency with theoretical predictions .

Q. What methodologies are appropriate for investigating substituent effects on the decomposition kinetics of 1,2-dioxetanes?

Methodological Answer: Synthesize analogs with varying alkyl substituents (e.g., ethyl vs. methyl) and measure decomposition rates via UV-Vis spectroscopy or HPLC. Analyze trends in activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) using Eyring plots. Correlate steric/electronic effects with kinetic stability; for example, bulky substituents like ethyl groups increase EaE_a by ~3 kcal/mol compared to smaller groups .

Q. What analytical techniques are critical for characterizing decomposition products of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) to identify volatile products (e.g., carbonyl compounds) and NMR spectroscopy (1^1H, 13^{13}C) for non-volatile intermediates. Couple with chemiluminescence detection to link product formation with light emission profiles .

Advanced Research Questions

Q. How should researchers address contradictions between theoretical predictions and experimental observations regarding thermal stability of substituted 1,2-dioxetanes?

Methodological Answer: Apply advanced computational methods like multistate multiconfigurational second-order perturbation theory (MS-CASPT2) to account for excited-state interactions and entropic trapping effects. Validate through isotopic labeling experiments (e.g., 18^{18}O tracking) and high-resolution spectroscopy of transition states. Compare with empirical EaE_a values from controlled thermolysis .

Q. How do solvent polarity and viscosity influence the thermolysis kinetics of 4-Ethyl-3,3-dimethyl-1,2-dioxetane?

Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., benzene vs. methanol) under isothermal conditions. Determine rate constants via UV-Vis and apply the Stokes-Einstein equation to assess viscosity effects. Use Kamlet-Taft parameters to quantify solvent-solute interactions; polar solvents may lower EaE_a by stabilizing charge-separated intermediates .

Q. What experimental approaches optimize chemiluminescence quantum yield in 4-Ethyl-3,3-dimethyl-1,2-dioxetane derivatives?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO2_2) at strategic positions to stabilize excited-state intermediates. Use time-resolved fluorescence spectroscopy to quantify singlet/triplet emission ratios. Compare with computational predictions of molecular orbital interactions to refine substituent selection .

Contradiction Analysis & Theoretical Challenges

Q. Why do some theoretical models fail to predict cis-trans isomer stability trends in substituted 1,2-dioxetanes?

Methodological Answer: Traditional density functional theory (DFT) may overlook entropic contributions and multireference effects. Address this by employing multiconfigurational methods (e.g., CASSCF) and incorporating solvent-phase entropy calculations. Experimental validation via X-ray crystallography or temperature-dependent NMR can resolve discrepancies .

Q. How can researchers reconcile discrepancies in reported activation energies for sterically hindered dioxetanes?

Methodological Answer: Standardize experimental conditions (e.g., solvent purity, temperature control) and validate instrumentation using reference compounds (e.g., 3,3-diphenyl-1,2-dioxetane). Cross-reference computational results with high-level ab initio methods (e.g., CCSD(T)) to ensure accuracy in steric parameterization .

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